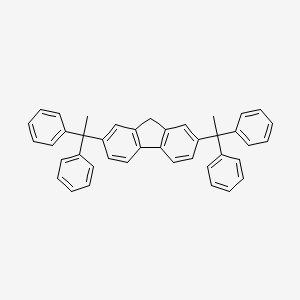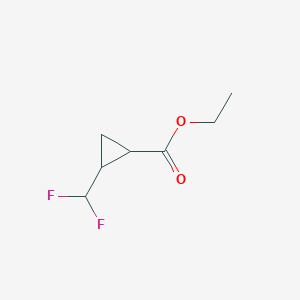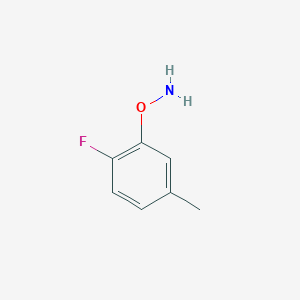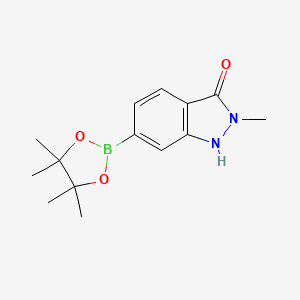
2,7-Bis(1,1-diphenylethyl)-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis(1,1-diphenylethyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of two 1,1-diphenylethyl groups attached to the 2 and 7 positions of the fluorene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(1,1-diphenylethyl)-9H-fluorene typically involves the reaction of fluorene with 1,1-diphenylethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions
2,7-Bis(1,1-diphenylethyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2,7-Bis(1,1-diphenylethyl)-9H-fluorene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be utilized in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2,7-Bis(1,1-diphenylethyl)-9H-fluorene involves its interaction with specific molecular targets. The compound can interact with various enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Fluorene: The parent compound of 2,7-Bis(1,1-diphenylethyl)-9H-fluorene, lacking the 1,1-diphenylethyl groups.
2,7-Di-tert-butylfluorene: Similar in structure but with tert-butyl groups instead of 1,1-diphenylethyl groups.
9,9-Diphenylfluorene: Another derivative of fluorene with diphenyl groups at the 9 position.
Uniqueness
This compound is unique due to the presence of the bulky 1,1-diphenylethyl groups at the 2 and 7 positions. This structural feature imparts distinct physical and chemical properties, such as increased steric hindrance and altered electronic characteristics, making it valuable for specific applications in materials science and organic synthesis.
特性
分子式 |
C41H34 |
|---|---|
分子量 |
526.7 g/mol |
IUPAC名 |
2,7-bis(1,1-diphenylethyl)-9H-fluorene |
InChI |
InChI=1S/C41H34/c1-40(32-15-7-3-8-16-32,33-17-9-4-10-18-33)36-23-25-38-30(28-36)27-31-29-37(24-26-39(31)38)41(2,34-19-11-5-12-20-34)35-21-13-6-14-22-35/h3-26,28-29H,27H2,1-2H3 |
InChIキー |
GKEAJSMKBNJJBJ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4)C=C(C=C5)C(C)(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate](/img/structure/B13692354.png)



![(E)-tert-Butyl[[1-[4-chloro-3-(trifluoromethyl)phenyl]prop-1-en-1-yl]oxy]dimethylsilane](/img/structure/B13692384.png)


![(S)-2-[4-[6-[(4-Chloro-2-fluorobenzyl)oxy]-2-pyridyl]-3-fluorobenzyl]-1-(oxetan-2-ylmethyl)benzimidazole-6-carboxylic Acid](/img/structure/B13692397.png)


![4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692418.png)

